(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Description
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride (CAS: 1205676-44-3) is a bicyclic organic compound with a fused cyclopentane-pyrrolidine ring system. Key characteristics include:
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight: 191.66 g/mol
- Structure: Features a rigid bicyclic scaffold with a carboxylic acid group at position 1 and a hydrochloride salt, enhancing solubility and stability .
- Applications: Primarily used as a building block for protein degraders (e.g., PROTACs) and in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-MKXDVQRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Reaction
(3aR,6aS)-2-Chloro-octahydrocyclopenta[c]pyrrole Synthesis
The starting material, (3aR,6aS)-octahydrocyclopenta[c]pyrrole, undergoes chlorination using sodium hypochlorite (Clorox) in methyl tert-butyl ether (MTBE) at 10–20°C for 1.5–3 hours. The molar ratio of the pyrrole derivative to Clorox is maintained at 1.0–1.1:1.5 to ensure complete conversion.
Key Conditions:
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Solvent: MTBE
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Temperature: 10–20°C
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Reaction Time: 1.5–3 hours
This step introduces a chlorine atom at the 2-position of the pyrrolidine ring, forming (3aR,6aS)-2-chloro-octahydrocyclopenta[c]pyrrole.
Dehydrochlorination
(3aR,6aS)-1,3a,4,5,6,6a-Hexahydrocyclopenta[c]pyrrole Synthesis
The chlorinated intermediate is treated with 20–30% aqueous sodium hydroxide (NaOH) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 32–38°C for 12–13 hours, resulting in the elimination of HCl and the formation of a conjugated diene system.
Key Conditions:
-
Base: NaOH (5–6 equivalents relative to chloro-pyrrole)
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Catalyst: TBAB
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Temperature: 32–38°C
Bisulfite Addition
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-sodium Sulfate Synthesis
The diene intermediate reacts with sodium bisulfite (NaHSO₃) in water at 10–25°C for 1.5–2.5 hours. This step forms a sulfonate adduct, which stabilizes the intermediate for subsequent nucleophilic substitution.
Key Conditions:
-
Reagent: NaHSO₃ (1.1–1.2 equivalents)
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Solvent: Water
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Temperature: 10–25°C
Cyanidation
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carbonitrile Synthesis
The sulfonate adduct undergoes nucleophilic displacement with sodium cyanide (NaCN) at pH 8.5–9.5 and 8–12°C for 2.5–3.5 hours. This step introduces a nitrile group, yielding the cyano derivative.
Key Conditions:
-
Reagent: NaCN
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pH: 8.5–9.5 (adjusted with HCl/NaOH)
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Temperature: 8–12°C
Acidic Hydrolysis
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride Synthesis
The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions (e.g., hydrochloric acid) at elevated temperatures. This step concurrently forms the hydrochloride salt of the carboxylic acid.
Key Conditions:
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Acid: HCl (concentrated)
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Temperature: 80–100°C
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Reaction Time: 4–6 hours
Boc Protection and Resolution
(1S,3aR,6aS)-2-Boc-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Synthesis
The carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) to facilitate enantiomeric resolution. Chiral resolution using R-phenylethylamine isolates the desired (1S,3aR,6aS)-enantiomer.
Key Conditions:
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Protecting Agent: Boc₂O
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Resolution Agent: R-phenylethylamine
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Solvent: Ethanol/water mixture
Salt Formation
The resolved carboxylic acid is treated with hydrochloric acid to yield the final hydrochloride salt. Crystallization from a suitable solvent (e.g., ethanol) ensures high purity.
Reaction Conditions and Optimization
Critical Parameters
| Step | Reagent(s) | Temperature (°C) | Time (h) | Key Outcome |
|---|---|---|---|---|
| 1 | Clorox | 10–20 | 1.5–3 | Chlorination at C2 |
| 2 | NaOH/TBAB | 32–38 | 12–13 | Diene formation |
| 3 | NaHSO₃ | 10–25 | 1.5–2.5 | Sulfonate adduct |
| 4 | NaCN | 8–12 | 2.5–3.5 | Nitrile introduction |
| 5 | HCl | 80–100 | 4–6 | Carboxylic acid hydrochloride |
Stereochemical Control
The resolution step using R-phenylethylamine ensures >99% enantiomeric excess (ee) of the (1S,3aR,6aS)-configured product. X-ray crystallography and chiral HPLC are employed to verify stereochemical integrity.
Industrial-Scale Production Considerations
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Cost Efficiency: Sodium hypochlorite and NaCN are economically viable reagents.
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Safety: Reactions are conducted under mild conditions to minimize risks associated with toxic intermediates (e.g., cyanide).
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Purification: Crystallization and chromatography are avoided in favor of extraction and pH-controlled precipitation, reducing operational costs .
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its cyclopentane core allows for versatile modifications, making it suitable for synthesizing derivatives with enhanced properties.
Reagent in Organic Reactions
- It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies. The compound's reactivity profile enables its use in diverse chemical transformations.
Biological Applications
Anticancer Activity
- Research indicates that (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in HepG2 liver cancer cells through caspase activation pathways. In vitro experiments revealed that concentrations of 100 µg/mL and 200 µg/mL resulted in substantial inhibition of cell proliferation .
Antidiabetic Properties
- The compound has been investigated for its potential role in regulating glucose metabolism. In diabetic rodent models, it was shown to enhance insulin sensitivity and lower blood glucose levels by interacting with key metabolic enzymes .
Antiviral Activity
- Preliminary studies suggest that derivatives of this compound may inhibit viral replication, indicating potential applications as antiviral therapeutics. Further research is required to elucidate the specific mechanisms involved .
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole derivatives on various cancer cell lines. The results indicated that treatment led to significant apoptosis induction and reduced cell viability in HepG2 and EACC cell lines. The mechanism was confirmed through increased caspase-3/7 activity, highlighting the compound’s potential as an anticancer agent.
Case Study 2: Antidiabetic Mechanism
In another investigation, researchers explored the interaction of the compound with enzymes involved in glucose metabolism. Findings suggested that it enhances insulin sensitivity and reduces blood glucose levels in diabetic models, supporting its potential therapeutic use for diabetes management .
Industrial Applications
Pharmaceutical Development
- The compound is being explored as a potential therapeutic agent for various diseases due to its diverse biological activities. Its unique structure makes it suitable for drug development aimed at targeting specific diseases such as cancer and diabetes .
Material Science
- In addition to its pharmaceutical applications, this compound is used in developing new materials. Its properties allow for innovations in creating advanced materials with specific functionalities.
Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:
- Binding Affinities : Research using scintillation proximity assays has shown that certain derivatives exhibit high binding affinities for retinol-binding protein (RBP4), suggesting applications in ocular health.
- Pharmacokinetics : Derivatives have demonstrated favorable pharmacokinetic profiles, maintaining stability in biological systems and showing sustained biological activity over time.
Mechanism of Action
The mechanism of action of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Ethyl Ester Derivative: (1S,3aR,6aS)-Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride
CAS: 1147103-42-1 Molecular Formula: C₁₀H₁₆ClNO₂ Key Differences:
Similarity Score : 0.78 (based on structural similarity algorithms) .
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic Acid
CAS: 933690-44-9 Molecular Formula: C₈H₁₃NO₂ Key Differences:
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
CAS: 145513-91-3 Molecular Formula: C₉H₁₅NO₂ Key Differences:
Biological Activity
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique structural configuration, which includes a fused cyclopentane and pyrrole moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula : C₈H₁₃ClN₁O₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 926276-11-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound has been shown to modulate various cellular processes including:
- Enzyme Inhibition : It acts as an inhibitor of SHP2, a protein tyrosine phosphatase implicated in various signaling pathways that regulate cell growth and differentiation. This inhibition can potentially lead to therapeutic effects in cancers where SHP2 is overactive .
- Cellular Proliferation : Studies indicate that the compound may influence cellular proliferation and apoptosis through its interaction with apoptotic pathways, suggesting a role in cancer treatment .
Anticancer Activity
Recent studies have explored the anticancer properties of octahydrocyclopenta[c]pyrrole derivatives. For example:
- A series of synthesized pyrrole derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The compounds were evaluated for their ability to induce apoptosis via caspase activation assays .
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolopyridines | HepG2 | 25 | Apoptosis induction |
| Octahydro derivatives | EACC | 30 | SHP2 inhibition |
Antioxidant Activity
The antioxidant potential of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has also been investigated. The compound demonstrated capacity to scavenge free radicals in vitro, which is crucial for mitigating oxidative stress-related damage in cells .
Case Study 1: SHP2 Inhibition and Cancer Therapy
A study focused on the synthesis of octahydrocyclopenta[c]pyrrole derivatives showed promising results in inhibiting SHP2 activity. The derivatives were tested in vivo for their efficacy against tumors mediated by SHP2 signaling pathways. Results indicated a reduction in tumor size and improved survival rates in treated subjects compared to controls .
Case Study 2: Cytotoxicity Evaluation
In another investigation, various derivatives of octahydrocyclopenta[c]pyrrole were synthesized and screened for cytotoxicity against different cancer cell lines. The results highlighted that certain modifications to the core structure enhanced biological activity significantly, suggesting the importance of structural optimization for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
